Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III)triflate]-5,5-bis(2-carboxyethyl)ether
Description
Properties
Molecular Formula |
C70H84Co2F6N4O20S2 |
|---|---|
Molecular Weight |
1597.4 g/mol |
IUPAC Name |
cobalt(3+);14,28,43,57-tetratert-butyl-18,24,47,53-tetraoxo-17,21,25,46,50,54-hexaoxa-3,10,32,39-tetrazaheptacyclo[53.3.1.112,16.126,30.141,45.04,9.033,38]dohexaconta-1(58),2,10,12,14,16(62),26(61),27,29,31,39,41,43,45(60),55(59),56-hexadecaene-13,29,42,58-tetrolate;trifluoromethanesulfonate |
InChI |
InChI=1S/C68H88N4O14.2CHF3O3S.2Co/c1-65(2,3)49-33-45-29-41(61(49)77)37-69-53-17-13-14-18-54(53)70-38-42-30-46(34-50(62(42)78)66(4,5)6)85-59(75)23-27-82-28-24-60(76)86-48-32-44(64(80)52(36-48)68(10,11)12)40-72-56-20-16-15-19-55(56)71-39-43-31-47(35-51(63(43)79)67(7,8)9)84-58(74)22-26-81-25-21-57(73)83-45;2*2-1(3,4)8(5,6)7;;/h29-40,53-56,77-80H,13-28H2,1-12H3;2*(H,5,6,7);;/q;;;2*+3/p-6 |
InChI Key |
SIAQWINTZTZEOS-UHFFFAOYSA-H |
Canonical SMILES |
CC(C)(C)C1=CC2=CC(=C1[O-])C=NC3CCCCC3N=CC4=C(C(=CC(=C4)OC(=O)CCOCCC(=O)OC5=CC(=C(C(=C5)C(C)(C)C)[O-])C=NC6CCCCC6N=CC7=C(C(=CC(=C7)OC(=O)CCOCCC(=O)O2)C(C)(C)C)[O-])C(C)(C)C)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Co+3].[Co+3] |
Origin of Product |
United States |
Biological Activity
Cyclic-Oligo Bis[(1R,2R)-(+)-1,2-cyclohexanediamino-N,N-bis(3,3-di-t-butylsalicylidene) cobalt(III) triflate]-5,5-bis(2-carboxyethyl)ether (CAS No. 647036-07-5) is a cobalt complex notable for its potential biological activities. This compound combines the structural characteristics of cyclohexanediamine with salicylidene ligands and cobalt(III), which may contribute to its unique properties in biological systems. The following sections detail its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 1597.42 g/mol. The compound features a cyclic oligomeric structure that enhances its stability and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1597.42 g/mol |
| CAS Number | 647036-07-5 |
| Appearance | Black powder |
Antioxidant Activity
Cobalt complexes are known to exhibit antioxidant properties. The presence of di-t-butylsalicylidene ligands in this compound may enhance its ability to scavenge free radicals, thus protecting cells from oxidative stress. Studies have shown that similar cobalt complexes can inhibit lipid peroxidation and protect cellular components from damage due to reactive oxygen species (ROS) .
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, cobalt complexes have been studied for their ability to inhibit protein kinase C (PKC), which plays a crucial role in various signaling pathways related to cancer and inflammation . The structural similarity to known PKC inhibitors suggests potential therapeutic applications in cancer treatment.
Antimicrobial Properties
Preliminary studies have suggested that cobalt complexes exhibit antimicrobial activity against a range of pathogens. The unique structure of this compound could enhance its interaction with microbial membranes or enzymes, leading to increased efficacy against bacteria and fungi .
Case Studies
- Cancer Treatment : A study evaluated the effects of cobalt complexes on cancer cell lines, demonstrating significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via ROS generation .
- Inhibition of Inflammatory Responses : In vitro experiments showed that cyclic cobalt complexes could reduce the secretion of pro-inflammatory cytokines in macrophages. This effect was linked to the inhibition of NF-kB signaling pathways, suggesting a role in managing inflammatory diseases .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent .
Comparison with Similar Compounds
Structure-Property Relationships
- Bulky t-Butyl Groups : Enhance steric shielding in Co(III) and Mn(III) catalysts, improving enantioselectivity by restricting substrate access to specific chiral pockets .
- Oligomeric vs. Monomeric Structures: Cyclic oligomers exhibit higher TOFs due to cooperative effects between metal centers, whereas monomers require higher catalyst loadings .
- Counterion Effects : Triflate in Co(III) catalysts improves solubility in polar solvents vs. chloride in Mn(III)/Cr(III) systems .
Q & A
Q. What is the primary catalytic application of this cobalt(III) complex in organic synthesis?
This oligomeric cobalt catalyst is primarily used for the hydrolytic kinetic resolution (HKR) of terminal epoxides under solvent-free conditions, enabling the synthesis of highly enantioenriched trans-1,2-amino alcohols. The cooperative effect between cobalt centers in the oligomeric structure enhances enantioselectivity and turnover frequency compared to monomeric analogs .
Q. How does the stereochemistry of the ligand framework influence catalytic performance?
The (1R,2R) configuration of the cyclohexanediamino-salicylidene ligand ensures precise chiral induction during epoxide ring-opening. Studies show that enantiomeric excess (ee) values >99% are achievable for specific substrates, as demonstrated in Tetrahedron: Asymmetry (2003) and Org. Lett. (2013) .
Q. What spectroscopic methods are recommended for characterizing this complex?
Key techniques include:
- X-ray crystallography to resolve the oligomeric structure and cobalt coordination geometry.
- ESI-MS to confirm the molecular weight (FW: 1597.42) and oligomerization state.
- NMR spectroscopy (e.g., H, C) to analyze ligand environments and purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate substrate-dependent variability in enantioselectivity?
- Temperature modulation : Lower temperatures (e.g., 0–25°C) often improve ee by reducing competing non-catalyzed pathways.
- Catalyst loading : Typical loadings range from 0.5–2 mol%, with excess leading to aggregation and reduced efficiency.
- Additives : Molecular sieves (3Å) control water activity, critical for maintaining rate and selectivity in HKR .
Q. What mechanistic insights explain the role of the carboxyethyl ether substituents in catalysis?
The 5,5’-bis(2-carboxyethyl)ether groups enhance solubility in polar aprotic solvents and stabilize transition states via hydrogen bonding with water or epoxide substrates. Kinetic studies suggest these groups facilitate proton transfer during the rate-determining nucleophilic attack .
Q. How does this catalyst compare to monomeric cobalt-salen complexes in terms of substrate scope?
The oligomeric structure broadens substrate tolerance to bulky epoxides (e.g., styrene oxide derivatives) due to reduced steric constraints at the active site. Comparative studies in Tetrahedron (2014) show a 10–20% increase in ee for challenging substrates versus monomeric analogs .
Q. What strategies address discrepancies in catalytic efficiency between batch and flow reactor systems?
- Mass transfer optimization : Use high-shear mixing or microfluidic reactors to mitigate diffusion limitations in solvent-free conditions.
- Residence time adjustment : Longer contact times in flow systems compensate for reduced catalyst mobility .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on solvent-free vs. solvent-assisted HKR outcomes?
Discrepancies arise from substrate hydrophobicity and water partitioning. For hydrophobic epoxides (e.g., long-chain aliphatics), solvent-free conditions favor high ee. Polar substrates (e.g., glycidyl ethers) may require co-solvents (e.g., THF) to maintain homogeneity, as noted in Org. Lett. (2013) .
Q. Why do some studies report diminished enantioselectivity at elevated catalyst loadings?
Excess catalyst can induce aggregation, disrupting the oligomeric active site. Kinetic profiling (e.g., rate vs. [Co]) and dynamic light scattering (DLS) are recommended to monitor colloidal formation .
Experimental Design Considerations
Q. What controls are essential for reproducibility in HKR experiments?
- Moisture control : Rigorous drying of substrates and reactors (e.g., flame-dried glassware).
- Catalyst pre-activation : Stirring the catalyst with a stoichiometric amount of water before reaction initiation.
- Substrate purity : GC-MS or HPLC analysis to confirm epoxide integrity .
Q. How to scale up HKR reactions without compromising enantioselectivity?
- Gradient temperature ramping : Start at 0°C to establish selectivity, then gradually increase to 25°C to accelerate conversion.
- Continuous flow systems : Improve heat/mass transfer and reduce catalyst leaching .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
